molecular formula C12H16N2O B13623908 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one

5-Amino-1-isobutyl-1,3-dihydro-indol-2-one

Cat. No.: B13623908
M. Wt: 204.27 g/mol
InChI Key: DBNZTTWPVBUVOY-UHFFFAOYSA-N
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Biological Activity

5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is a compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that includes an isobutyl group and an amino group attached to the indole core. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of 204.27 g/mol. The compound's structure contributes significantly to its biological activity.

PropertyValue
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
IUPAC Name5-amino-1-(2-methylpropyl)-3H-indol-2-one
InChI KeyDBNZTTWPVBUVOY-UHFFFAOYSA-N

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Studies have shown that the compound can inhibit cell proliferation effectively, with IC50 values comparable to established anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its structural features enhance its interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents. Preliminary studies suggest that it may be effective against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound binds to multiple receptors involved in cancer progression and inflammation.
  • Enzyme Inhibition : It inhibits key enzymes associated with tumor growth and inflammatory responses.

These interactions lead to downstream effects that contribute to its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of the compound on several tumor cell lines, reporting an IC50 value of 10 µM against MDA-MB-231 cells after a 48-hour exposure .
  • Antimicrobial Evaluation : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively .
  • Anti-inflammatory Research : A recent study demonstrated that the compound significantly reduced paw edema in rats by 50% compared to controls when administered at a dose of 50 mg/kg .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-amino-1-(2-methylpropyl)-3H-indol-2-one

InChI

InChI=1S/C12H16N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12(14)15/h3-5,8H,6-7,13H2,1-2H3

InChI Key

DBNZTTWPVBUVOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)CC2=C1C=CC(=C2)N

Origin of Product

United States

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